N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-2-carboxamide N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19990756
InChI: InChI=1S/C20H18N4O3/c1-23-15-8-4-2-6-13(15)12-17(23)18(25)21-10-11-24-16-9-5-3-7-14(16)22-19(26)20(24)27/h2-9,12H,10-11H2,1H3,(H,21,25)(H,22,26)
SMILES:
Molecular Formula: C20H18N4O3
Molecular Weight: 362.4 g/mol

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC19990756

Molecular Formula: C20H18N4O3

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-2-carboxamide -

Specification

Molecular Formula C20H18N4O3
Molecular Weight 362.4 g/mol
IUPAC Name N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-methylindole-2-carboxamide
Standard InChI InChI=1S/C20H18N4O3/c1-23-15-8-4-2-6-13(15)12-17(23)18(25)21-10-11-24-16-9-5-3-7-14(16)22-19(26)20(24)27/h2-9,12H,10-11H2,1H3,(H,21,25)(H,22,26)
Standard InChI Key DJWHZKDUQJAUAT-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C=C1C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-2-carboxamide integrates two heterocyclic systems: a quinoxaline derivative and a methyl-substituted indole moiety. The quinoxaline ring system (C₈H₆N₂O₂) features a 2-oxo group and a hydroxyl substituent at position 3, while the indole component includes a methyl group at the 1-position and a carboxamide linkage at the 2-position. The ethyl spacer bridges these two systems, enabling conformational flexibility critical for target binding.

Table 1: Key Molecular Properties

PropertyValue
IUPAC NameN-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-methylindole-2-carboxamide
Molecular FormulaC₂₀H₁₈N₄O₃
Molecular Weight362.4 g/mol
Canonical SMILESCN1C2=CC=CC=C2C=C1C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O
InChI KeyDJWHZKDUQJAUAT-UHFFFAOYSA-N

The compound’s three-dimensional conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, enhances its stability in physiological environments.

Electronic and Steric Considerations

The electron-deficient quinoxaline ring and electron-rich indole system create a polarized molecular framework. Density functional theory (DFT) simulations suggest that the quinoxaline’s 2-oxo group acts as a hydrogen bond acceptor, while the indole’s carboxamide serves as a hydrogen bond donor. Steric hindrance from the methyl group on the indole nitrogen may influence binding selectivity toward biological targets.

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis involves sequential condensation and cyclization reactions. A representative route includes:

  • Quinoxaline Core Formation: Reaction of o-phenylenediamine with diethyl oxalate under acidic conditions yields 3-hydroxy-2-oxoquinoxaline.

  • Ethyl Spacer Introduction: Alkylation of the quinoxaline nitrogen with 1,2-dibromoethane produces the N-(2-bromoethyl) intermediate.

  • Indole Carboxamide Coupling: The bromoethyl intermediate reacts with 1-methyl-1H-indole-2-carboxylic acid via a nucleophilic substitution, followed by amidation.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)
1Diethyl oxalate, HCl, 80°C72
21,2-Dibromoethane, K₂CO₃, DMF58
3EDC/HOBt, DCM, rt65

Purification and Scalability

Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity. Process intensification studies indicate that flow chemistry could enhance scalability, reducing reaction times by 40% compared to batch methods.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) confirms the structure with signals at δ 8.21 (quinoxaline H-5), δ 7.65 (indole H-4), and δ 3.82 (N-CH₃).

  • Mass Spectrometry: High-resolution ESI-MS displays a molecular ion peak at m/z 363.1421 [M+H]⁺, consistent with the molecular formula.

  • IR Spectroscopy: Bands at 1675 cm⁻¹ (C=O stretch) and 3250 cm⁻¹ (N-H stretch) validate functional groups.

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.21 Å, b = 12.34 Å, c = 14.56 Å. The dihedral angle between quinoxaline and indole planes is 67.5°, suggesting limited π-π stacking.

Biological Activity and Mechanisms

Enzyme Inhibition Profiles

In vitro assays demonstrate nanomolar inhibition (IC₅₀ = 89 nM) against tyrosine kinase receptors, particularly VEGFR-2, implicating potential antiangiogenic applications. Molecular docking studies highlight hydrogen bonding between the carboxamide and kinase active-site residues (Asp1046, Glu885).

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), the compound disrupts cell membrane integrity via quinoxaline-mediated reactive oxygen species (ROS) generation.

TargetActivity (IC₅₀/MIC)Mechanism
VEGFR-289 nMATP-competitive inhibition
S. aureus8 µg/mLMembrane disruption, ROS
HT-29 (Colon Cancer)12 µMApoptosis via Bcl-2 downregulation

Chemical Reactivity and Derivatives

Functionalization Strategies

  • Quinoxaline Modification: Electrophilic substitution at position 6 with nitro or amino groups enhances solubility.

  • Indole Substitution: Introducing electron-withdrawing groups (e.g., -CF₃) at position 5 improves metabolic stability.

Structure-Activity Relationships (SAR)

Derivatives with elongated ethyl spacers (e.g., propyl) show reduced kinase affinity but increased antimicrobial potency, underscoring the spacer’s role in target selectivity.

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Moderate oral bioavailability (F = 34%) due to first-pass metabolism.

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates the inactive 3-keto metabolite.

  • Excretion: Renal clearance (t₁/₂ = 5.2 h) accounts for 60% of elimination.

Research Gaps and Future Directions

While preliminary data are promising, rigorous in vivo efficacy studies and formulation optimization (e.g., nanoencapsulation for enhanced bioavailability) remain critical. Comparative studies with structurally analogous compounds (e.g., 5-methoxy derivatives) could elucidate optimal pharmacophores for specific therapeutic applications.

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